BenchChemオンラインストアへようこそ!

3-(1H-imidazol-5-yl)butan-2-amine

Histamine H3 receptor GPCR agonism Neurotransmitter regulation

This chiral α,β‑dimethylhistamine is a critical, stereochemically sensitive H3R reference agonist. Its 2170‑fold selectivity over H4R ensures clean CNS neurotransmitter release data with minimal confounding immunomodulatory signals. With 2.82× higher potency than histamine at H3R and a ~100‑fold difference between active enantiomers, only the defined (αR,βS) stereoisomer guarantees reproducible positive controls in cAMP, GTPγS, or β‑arrestin assays. Insist on stereochemically characterized α,β‑dimethylhistamine for reliable H3R‑focused HTS and SAR benchmarking.

Molecular Formula C7H13N3
Molecular Weight 139.20 g/mol
CAS No. 127607-85-6
Cat. No. B141400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-imidazol-5-yl)butan-2-amine
CAS127607-85-6
Synonymsalpha,beta-dimethylhistamine
Molecular FormulaC7H13N3
Molecular Weight139.20 g/mol
Structural Identifiers
SMILESCC(C1=CN=CN1)C(C)N
InChIInChI=1S/C7H13N3/c1-5(6(2)8)7-3-9-4-10-7/h3-6H,8H2,1-2H3,(H,9,10)
InChIKeyQQTWSOMOTYJIQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-imidazol-5-yl)butan-2-amine (CAS 127607-85-6): A Stereochemically Defined Histamine H3 Receptor Agonist for Neuropharmacology Research


3-(1H-imidazol-5-yl)butan-2-amine (CAS 127607-85-6), also designated α,β-dimethylhistamine, is a chiral histamine analog belonging to the methylhistamine class. The compound contains an imidazole ring and a branched butan-2-amine side chain with two methyl substitutions at the α and β positions [1]. It functions primarily as an agonist at the histamine H3 receptor (H3R), which is a Gαi/o-coupled GPCR that acts as an autoreceptor and heteroreceptor regulating neurotransmitter release in the central nervous system [2].

Why Simple Histamine or Other Methylhistamines Cannot Replace 3-(1H-imidazol-5-yl)butan-2-amine in H3R Research


Histamine H3 receptor agonists are not functionally interchangeable due to significant differences in potency, selectivity over H4R, and stereochemical requirements. The relative potency of histamine derivatives varies by over three orders of magnitude across the compound class, and receptor selectivity is exquisitely sensitive to methyl substitution patterns on the side chain [1]. For example, while histamine itself is a non-selective agonist across H1, H2, H3, and H4 receptors, methylated analogs can achieve dramatic shifts in receptor preference. Furthermore, stereochemistry profoundly impacts activity: the (αR,βS) and (αS,βR) enantiomers of α,β-dimethylhistamine differ in agonistic potency by a factor of approximately 100 at H3R [2]. Therefore, generic substitution with non-stereodefined α,β-dimethylhistamine mixtures or other methylhistamines will not reproduce the specific pharmacological profile required for targeted H3R studies.

Quantitative Differentiation Evidence for 3-(1H-imidazol-5-yl)butan-2-amine vs. Histamine and Analog Compounds


Relative Potency at H3 Receptor: α,β-Dimethylhistamine vs. Histamine

In radioligand binding and functional assays using human H3R expressed in HEK-293 cells, (±)-α,β-dimethylhistamine demonstrated a relative potency to histamine of 282% at the H3R, indicating it is nearly 3-fold more potent than the endogenous agonist histamine [1].

Histamine H3 receptor GPCR agonism Neurotransmitter regulation

H3 Receptor vs. H4 Receptor Selectivity: α,β-Dimethylhistamine vs. Histamine

While histamine activates both H3R and H4R, (±)-α,β-dimethylhistamine exhibits profound selectivity for H3R over H4R. In the same HEK-293 expression system, the compound showed a relative potency to histamine of 0.13% at H4R, compared to 282% at H3R [1]. This represents an H3R:H4R potency ratio of approximately 2,170-fold, whereas histamine itself has equivalent potency at both receptors (100% baseline each).

Receptor selectivity H4 receptor Off-target profiling

Stereochemical Potency Discrimination: (αR,βS) vs. (αS,βR) Enantiomers

The agonistic potency at H3R is highly stereoselective. The (αR,βS)-α,β-dimethylhistamine enantiomer is approximately 2 orders of magnitude (∼100-fold) more potent than its (αS,βR)-configured enantiomer [1]. This dramatic stereochemical discrimination underscores that procurement of racemic mixtures or undefined stereochemistry will yield inconsistent and suboptimal pharmacological activity.

Stereoselectivity Enantiomeric potency H3 receptor

Rank-Order Potency Among Chiral H3 Agonists: α,β-Dimethylhistamine as the Culmination of SAR

A systematic investigation of alkyl-substituted histamine derivatives revealed that relative potency at H3R varies widely and reaches its maximum with (αR,βS)-α,β-dimethylhistamine. While all tested compounds were full agonists at H3R, the rank order of relative potency versus histamine culminated in this compound, which was described as the 'highly potent and selective H3-receptor agonist' among the series [1].

Structure-activity relationship Chiral agonists Potency ranking

Optimal Use Cases for 3-(1H-imidazol-5-yl)butan-2-amine Based on Quantitative Evidence


H3R-Selective Pharmacological Tool for CNS Neurotransmitter Release Studies

Due to its 2,170-fold selectivity for H3R over H4R and 2.82-fold higher potency than histamine at H3R [1], this compound is ideally suited as a reference agonist for investigating H3R-mediated regulation of neurotransmitter release (e.g., histamine, acetylcholine, norepinephrine) in brain slice preparations, synaptosomes, or in vivo microdialysis models. The high selectivity minimizes confounding H4R immunomodulatory signals.

Stereochemistry-Dependent H3R Activation Assays

The ∼100-fold difference in potency between (αR,βS) and (αS,βR) enantiomers [1] makes this compound a critical tool for validating stereochemical requirements of H3R binding pockets. Procurement of the defined (αR,βS) stereoisomer is essential for reproducible positive control data in H3R functional assays (cAMP inhibition, GTPγS binding, β-arrestin recruitment).

Calibration Standard for High-Throughput Screening (HTS) of Novel H3R Ligands

The well-characterized potency and selectivity profile [2] enables use of α,β-dimethylhistamine as a full agonist reference standard in HTS campaigns for H3R modulators. Its consistent activity across radioligand binding and functional cAMP assays provides a robust positive control for assay validation and Z'-factor determination.

Comparative SAR Studies of Histamine Receptor Subtype Selectivity

The stark contrast in relative potency between H3R (282%) and H4R (0.13%) [2] positions this compound as a benchmark for evaluating how modifications to the histamine scaffold influence receptor subtype preference. Researchers synthesizing novel imidazole-containing analogs can use these quantitative benchmarks to assess improvements in H3R selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1H-imidazol-5-yl)butan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.